molecular formula C19H25NO2 B1385433 N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine CAS No. 1040684-04-5

N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine

Cat. No.: B1385433
CAS No.: 1040684-04-5
M. Wt: 299.4 g/mol
InChI Key: AUGIDGPZPLQOKG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to a phenyl ring and a pentyloxy group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 2-(pentyloxy)benzyl chloride.

    Reaction: The 2-methoxyaniline is reacted with 2-(pentyloxy)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and minimize the production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or pentyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-N-[2-(ethoxy)benzyl]amine
  • N-(2-Methoxyphenyl)-N-[2-(butoxy)benzyl]amine
  • N-(2-Methoxyphenyl)-N-[2-(hexyloxy)benzyl]amine

Uniqueness

N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine is unique due to its specific combination of methoxy and pentyloxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[(2-pentoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-3-4-9-14-22-18-12-7-5-10-16(18)15-20-17-11-6-8-13-19(17)21-2/h5-8,10-13,20H,3-4,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGIDGPZPLQOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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